Photochemical Reactivity – Butyl vs Tert‑Butyl: γ‑Hydrogen Abstraction vs Complete Inertness
Butyl 2‑oxo‑2‑phenylacetate possesses γ‑hydrogens on the ester alkyl chain that enable intramolecular Norrish‑type II hydrogen abstraction and subsequent radical‑chain chemistry upon UV irradiation. In stark contrast, tert‑butyl phenylglyoxylate (1l) lacks γ‑hydrogens; no photoproducts were obtained from its photolysis even after prolonged irradiation, and the starting material was recovered unchanged [1]. The triplet lifetime of tert‑butyl phenylglyoxylate was measured as 12.7 µs in benzene, corresponding to a unimolecular decay rate constant kd of 7.88 × 10⁴ s⁻¹, whereas the butyl ester reacts with intramolecular γ‑H abstraction rate kN that outcompetes this decay, enabling productive radical generation [1].
| Evidence Dimension | Photochemical reactivity (γ‑hydrogen abstraction capability) |
|---|---|
| Target Compound Data | Butyl 2‑oxo‑2‑phenylacetate – photochemically active; undergoes γ‑H abstraction leading to radical‑chain products; kN > kd (7.88 × 10⁴ s⁻¹). |
| Comparator Or Baseline | tert‑Butyl phenylglyoxylate (1l) – photochemically inert; no Norrish type I or II products; starting material recovered unchanged even after prolonged irradiation; triplet lifetime 12.7 µs, kd = 7.88 × 10⁴ s⁻¹. |
| Quantified Difference | Qualitative all‑or‑nothing difference: butyl ester is photochemically productive; tert‑butyl ester is inert (no measurable product formation). |
| Conditions | Irradiation at 350 nm in aprotic solvents (benzene, acetonitrile, chloroform); triplet lifetime measured in benzene solution. |
Why This Matters
For applications requiring photo‑triggered radical initiation (photopolymerization, photoimaging, controlled fragrance release), the butyl ester is functionally active whereas the tert‑butyl ester is unusable.
- [1] Hu, S.; Neckers, D. C. Photochemical Reactions of Alkyl Phenylglyoxylates. J. Org. Chem. 1996, 61 (18), 6407–6415. DOI: 10.1021/jo960685e. (See Table 1 and text: tert‑butyl ester 1l gave no products; triplet lifetime 12.7 µs, kd = 7.88 × 10⁴ s⁻¹.) View Source
